An In-depth Technical Guide to the Chemical Properties of 4,5-Dimethyldecanal
An In-depth Technical Guide to the Chemical Properties of 4,5-Dimethyldecanal
Introduction
4,5-Dimethyldecanal is a branched-chain aliphatic aldehyde with the molecular formula C₁₂H₂₄O.[1] As a member of the aldehyde family, its chemical behavior is largely dictated by the reactive carbonyl group. The presence of methyl branches at the 4 and 5 positions introduces stereocenters and steric hindrance, which are expected to influence its physical properties and chemical reactivity compared to its linear isomer, dodecanal. This guide provides a summary of its predicted chemical and physical properties, expected spectroscopic characteristics, a plausible synthetic route, and general toxicological considerations.
Chemical and Physical Properties
Quantitative data for 4,5-dimethyldecanal is limited. The following table summarizes key computed properties and provides estimated values for other physical properties based on its structure and comparison with the linear C12 aldehyde, dodecanal.[2][3]
| Property | Value (4,5-Dimethyldecanal) | Value (Dodecanal - for comparison)[2][3][4] |
| Molecular Formula | C₁₂H₂₄O[1] | C₁₂H₂₄O[2][3] |
| Molecular Weight | 184.32 g/mol [1] | 184.32 g/mol [2][3] |
| Appearance | Colorless to pale yellow liquid (Predicted) | Colorless liquid[2][4] |
| Boiling Point | Predicted to be slightly lower than dodecanal due to branching | 185 °C (at 133 hPa)[2] |
| Melting Point | Predicted to be lower than dodecanal due to branching | 12 °C[2] |
| Density | Predicted to be slightly lower than dodecanal | 0.831 g/cm³[2] |
| Refractive Index | Predicted to be similar to dodecanal | 1.433 - 1.437 @ 20°C[2][4] |
| Solubility | Insoluble in water; Soluble in organic solvents (Predicted)[5] | Insoluble in water[5] |
| Predicted XlogP | 4.3[1] | 4.75[2] |
| Predicted Flash Point | Predicted to be similar to or slightly lower than dodecanal | 101 °C[2] |
Synthesis and Reactivity
The synthesis of α-branched aldehydes like 4,5-dimethyldecanal can be challenging due to issues of reactivity and selectivity.[6][7][8] A plausible synthetic route would involve the oxidation of the corresponding primary alcohol, 4,5-dimethyldecan-1-ol.
Proposed Synthetic Workflow
A potential synthetic pathway for 4,5-dimethyldecanal is outlined below. This represents a logical workflow for the synthesis and characterization of a novel aldehyde.
Caption: A logical workflow for the synthesis, purification, and analysis of 4,5-dimethyldecanal.
Experimental Protocol: Synthesis of 4,5-Dimethyldecanal (Hypothetical)
This protocol is a hypothetical adaptation based on standard organic synthesis methodologies for similar compounds.
Step 1: Synthesis of 4,5-Dimethyldecan-1-ol
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Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether. A solution of 1-bromo-3-methylheptane in anhydrous diethyl ether is added dropwise to initiate the Grignard reaction. The mixture is refluxed until the magnesium is consumed.
-
Coupling Reaction: The Grignard solution is cooled to 0 °C, and a solution of 2-methyl-1-pentanal in anhydrous diethyl ether is added dropwise. The reaction mixture is stirred at room temperature overnight.
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Work-up: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude secondary alcohol.
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Conversion to the Primary Alcohol: The secondary alcohol is converted to a suitable leaving group (e.g., a tosylate) and then displaced with a cyanide nucleophile. Subsequent reduction of the nitrile and hydrolysis would yield the carboxylic acid, which can be reduced to the primary alcohol, 4,5-dimethyldecan-1-ol. A more direct route could involve a hydroboration-oxidation of a terminal alkene precursor.
Step 2: Oxidation to 4,5-Dimethyldecanal
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A solution of 4,5-dimethyldecan-1-ol in dichloromethane is added to a stirred suspension of pyridinium chlorochromate (PCC) and silica gel in dichloromethane at room temperature.
-
The reaction mixture is stirred for 2-3 hours, monitoring the progress by thin-layer chromatography.
-
Upon completion, the mixture is filtered through a pad of silica gel, eluting with diethyl ether.
-
The solvent is removed under reduced pressure, and the crude aldehyde is purified by vacuum distillation or column chromatography.
Chemical Reactivity
The aldehyde functional group is highly reactive.[9] Expected reactions of 4,5-dimethyldecanal include:
-
Oxidation: Can be readily oxidized to the corresponding carboxylic acid, 4,5-dimethyldecanoic acid, using common oxidizing agents like potassium permanganate or Jones reagent.
-
Reduction: The aldehyde can be reduced to the primary alcohol, 4,5-dimethyldecan-1-ol, using reducing agents such as sodium borohydride or lithium aluminum hydride.
-
Nucleophilic Addition: The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles, such as Grignard reagents, organolithium compounds, and cyanide, to form new carbon-carbon bonds.
-
Wittig Reaction: Reaction with a phosphorus ylide will convert the aldehyde to an alkene.
-
Iminium and Enamine Formation: Reaction with primary and secondary amines, respectively, can lead to the formation of imines and enamines, which are important synthetic intermediates.
Spectroscopic Data (Predicted)
While no specific spectra for 4,5-dimethyldecanal are available, the expected key features can be predicted based on its structure.
¹H NMR Spectroscopy
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~9.7 | triplet | Aldehydic proton (-CHO) |
| ~2.4 | multiplet | Protons on the carbon alpha to the carbonyl |
| ~0.8-1.6 | multiplet | Protons of the alkyl chain and methyl groups |
¹³C NMR Spectroscopy
| Chemical Shift (ppm) | Assignment |
| ~200 | Carbonyl carbon (-CHO) |
| ~40-50 | Carbon alpha to the carbonyl |
| ~10-40 | Carbons of the alkyl chain and methyl groups |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2960-2850 | Strong | C-H stretching of alkyl groups |
| ~2720 and ~2820 | Medium | C-H stretching of the aldehyde (Fermi doublet) |
| ~1730 | Strong | C=O stretching of the aldehyde |
Mass Spectrometry
The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 184. Characteristic fragmentation patterns for aldehydes would include alpha-cleavage and McLafferty rearrangement.
Biological and Toxicological Profile
Specific biological activity for 4,5-dimethyldecanal has not been documented. However, aldehydes as a class are known to exhibit a range of biological effects due to their reactivity with biomolecules.[10][11]
-
General Toxicity: Aldehydes can be cytotoxic and are implicated in cellular damage through the formation of adducts with proteins and DNA.[10][12]
-
Flavor and Fragrance: Branched-chain aldehydes are important flavor compounds in many food products.[9][13]
-
Pheromonal Activity: Some branched-chain aldehydes, such as the related 4,8-dimethyldecanal, act as insect pheromones.
The following diagram illustrates the general mechanism of aldehyde-induced cellular damage.
Caption: A simplified diagram showing the general pathway of cellular damage caused by reactive aldehydes.
Conclusion
4,5-Dimethyldecanal is a branched-chain aldehyde for which specific experimental data is scarce. This guide provides a comprehensive overview of its predicted properties based on established chemical principles and data from analogous compounds. The information presented here can serve as a valuable resource for researchers and professionals in drug development by providing a foundational understanding of the expected chemical behavior, a starting point for synthetic efforts, and an indication of potential biological relevance. Further experimental investigation is required to fully characterize this compound.
References
- 1. PubChemLite - 4,5-dimethyldecanal (C12H24O) [pubchemlite.lcsb.uni.lu]
- 2. ScenTree - Aldehyde C-12 Lauric (CAS N° 112-54-9) [scentree.co]
- 3. Aldehyde C12 (CAS 112-54-9) – Premium Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 4. dodecanal (aldehyde C-12 lauric), 112-54-9 [thegoodscentscompany.com]
- 5. rawaromachem.com [rawaromachem.com]
- 6. Catalytic Asymmetric α-Functionalization of α-Branched Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Catalytic Asymmetric α-Functionalization of α-Branched Aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Branched chain aldehydes: production and breakdown pathways and relevance for flavour in foods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aldehydes: Structure, Effects, and Detection Methods - Creative Proteomics [creative-proteomics.com]
- 11. Natural Aldehydes on Health Effects : Oriental Journal of Chemistry [orientjchem.org]
- 12. sciencedaily.com [sciencedaily.com]
- 13. Branched chain aldehydes: production and breakdown pathways and relevance for flavour in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
